N-(1,3-dimethylbutyl)-4-methylbenzamide
Description
N-(1,3-Dimethylbutyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl substituent on the benzoyl ring and a branched alkylamine group (1,3-dimethylbutyl) attached to the amide nitrogen. The 1,3-dimethylbutyl group likely enhances lipophilicity, influencing solubility and bioavailability, while the methyl group at the para position may moderate electronic effects on the aromatic ring.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-methyl-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)9-12(4)15-14(16)13-7-5-11(3)6-8-13/h5-8,10,12H,9H2,1-4H3,(H,15,16) |
InChI Key |
TYRCAQZQYYLHIC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)CC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations in Benzamide Derivatives
Benzamide derivatives exhibit diverse properties depending on substituents. Key comparisons include:
N-[3-Methyl-2,2-di(propan-2-yl)butyl]-4-nitrobenzamide (CAS 7495-53-6)
- Substituents : Nitro group at the para position, bulkier 3-methyl-2,2-di(isopropyl)butyl chain.
- Properties : The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions. The bulky alkyl chain may reduce solubility in polar solvents compared to the target compound’s 1,3-dimethylbutyl group .
4-Bromo-N-(2-nitrophenyl)benzamide
- Substituents : Bromine at the para position, 2-nitrophenyl group on the amide nitrogen.
- Applications : Used in crystallographic studies; bromine and nitro groups enhance molecular packing in solid-state structures. The target compound’s methyl group likely results in less steric hindrance .
N,N-Dimethyl-4-(trifluoromethyl)benzamide
- Substituents : Trifluoromethyl group at the para position, dimethylamine on the amide nitrogen.
- Properties : The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the target compound’s methyl group, which offers milder electronic modulation .
N-(4-Diethylamino-1-methyl-butyl)-N-(4-methoxy-benzyl)-4-nitro-benzamide
- Substituents: Nitro group, methoxybenzyl, and diethylaminoalkyl chains.
Functional Analogs: Contrasting with Phenylenediamine Derivatives
N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)
- Structure : Phenylenediamine core with 1,3-dimethylbutyl and phenyl groups.
- Applications : Widely used as an antioxidant in rubber industries.
- Toxicity: Metabolizes into 6PPD-quinone, a highly toxic compound causing aquatic organism mortality at low concentrations. This highlights the environmental risks of structurally related amines, which differ from benzamides in functional group reactivity .
Key Comparative Data
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromine) increase reactivity but reduce solubility, whereas methyl groups balance lipophilicity and stability .
- Environmental Impact : Unlike 6PPD, benzamides with alkyl chains may exhibit slower degradation but lower acute toxicity, though long-term ecological effects remain unstudied .
- Synthetic Routes : Amide coupling (e.g., carbodiimide-mediated) is common for benzamides, as seen in related compounds .
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